Hexafluorophosphate de tétrahexylammonium

Vue d'ensemble

Description

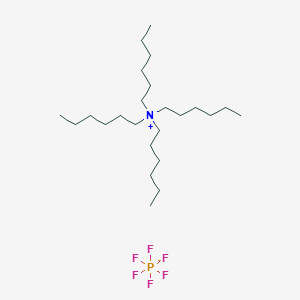

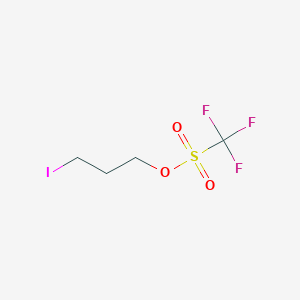

Tetrahexylammonium hexafluorophosphate is a quaternary ammonium salt with the chemical formula [CH3(CH2)4CH2]4N (PF6). It is known for its high purity and is commonly used in various scientific and industrial applications. The compound is characterized by its colorless or white crystalline appearance and has a molecular weight of 499.64 g/mol .

Applications De Recherche Scientifique

Tetrahexylammonium hexafluorophosphate is utilized in a wide range of scientific research applications:

Biology: The compound’s ability to form stable complexes with various biomolecules makes it useful in biochemical assays and studies.

Medicine: While not directly used as a drug, it serves as a reagent in the synthesis of pharmaceutical intermediates.

Mécanisme D'action

Target of Action

Tetrahexylammonium hexafluorophosphate is a quaternary ammonium salt Similar quaternary ammonium salts are known to interact with various biological targets, including autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Mode of Action

It’s known that quaternary ammonium salts can interact with their targets, leading to various changes in the biological system .

Result of Action

It’s known that quaternary ammonium salts can have various effects on biological systems, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of Tetrahexylammonium hexafluorophosphate can be influenced by various environmental factors. For instance, it has been observed that quaternary ammonium salts can have strong effects when added to soil, possibly due to the fact that soil is the environment for plant development, from which they collect water and nutrients, as well as toxic chemicals .

Analyse Biochimique

Biochemical Properties

Tetrahexylammonium hexafluorophosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with phosphatases and kinases, modulating their activity and affecting phosphorylation processes. Additionally, Tetrahexylammonium hexafluorophosphate can bind to specific protein domains, altering their conformation and function .

Cellular Effects

Tetrahexylammonium hexafluorophosphate has been shown to affect various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as protein kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, Tetrahexylammonium hexafluorophosphate can alter gene expression patterns by affecting transcription factors and chromatin structure .

Molecular Mechanism

The molecular mechanism of Tetrahexylammonium hexafluorophosphate involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzyme active sites, inhibiting or activating their activity. For example, Tetrahexylammonium hexafluorophosphate can inhibit phosphatases by binding to their catalytic domains, preventing substrate dephosphorylation. Additionally, the compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrahexylammonium hexafluorophosphate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Tetrahexylammonium hexafluorophosphate remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of Tetrahexylammonium hexafluorophosphate vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At high doses, Tetrahexylammonium hexafluorophosphate can induce toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

Tetrahexylammonium hexafluorophosphate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as kinases and phosphatases, affecting the overall metabolic balance within cells. Additionally, Tetrahexylammonium hexafluorophosphate can alter the levels of specific metabolites by influencing their synthesis or degradation .

Transport and Distribution

The transport and distribution of Tetrahexylammonium hexafluorophosphate within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. Once inside the cells, Tetrahexylammonium hexafluorophosphate can accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution within tissues can also affect its overall biological effects .

Subcellular Localization

Tetrahexylammonium hexafluorophosphate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Tetrahexylammonium hexafluorophosphate can localize to the nucleus, where it interacts with transcription factors and chromatin-modifying enzymes, affecting gene expression. Additionally, the compound can be directed to other organelles, such as mitochondria or endoplasmic reticulum, influencing their function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrahexylammonium hexafluorophosphate can be synthesized through the reaction of tetra-n-hexylammonium iodide with potassium hexafluorophosphate. The reaction typically occurs in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process ensures high purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Tetrahexylammonium hexafluorophosphate primarily undergoes substitution reactions due to the presence of the hexafluorophosphate anion. It can also participate in ion-exchange reactions, where the hexafluorophosphate anion is replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with tetrahexylammonium hexafluorophosphate include various halides and other anionic species. The reactions typically occur under mild conditions, often at room temperature, to prevent decomposition of the compound.

Major Products Formed

The major products formed from reactions involving tetrahexylammonium hexafluorophosphate depend on the specific reagents used. For example, reacting it with a chloride source would yield tetrahexylammonium chloride and the corresponding hexafluorophosphate salt.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tetrabutylammonium hexafluorophosphate

- Tetraethylammonium hexafluorophosphate

- Tetramethylammonium hexafluorophosphate

- Tetrahexylammonium tetrafluoroborate

Uniqueness

Compared to similar compounds, tetrahexylammonium hexafluorophosphate offers unique properties such as higher molecular weight and longer alkyl chains, which can influence its solubility and reactivity. These characteristics make it particularly suitable for specific applications where other quaternary ammonium salts may not perform as effectively .

Propriétés

IUPAC Name |

tetrahexylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.F6P/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-7(2,3,4,5)6/h5-24H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQQUBRLECVPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585001 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109241-90-9 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tetrahexylammonium hexafluorophosphate in supercritical CO2 electrochemical systems?

A1: Tetrahexylammonium hexafluorophosphate ((THA)PF6) serves as a supporting electrolyte and electrode-surface modifier in supercritical carbon dioxide (scCO2) electrochemical systems [, ]. It improves ionic conductivity within the scCO2, facilitating electrochemical reactions. Interestingly, at certain concentrations and temperatures, (THA)PF6 forms a two-phase system with scCO2, where the lower phase is molten (THA)PF6, even at temperatures significantly below its atmospheric melting point []. This molten salt phase exhibits a high affinity for ferrocene, effectively extracting it from the scCO2 phase and enabling its electrochemical oxidation at the electrode surface [].

Q2: Can (THA)PF6 be used to study ion transfer across liquid-liquid interfaces?

A3: Yes, (THA)PF6 has been employed to study ion transfer across liquid-liquid interfaces using electrochemical methods []. For instance, in a system involving toluene droplets dispersed in water, the addition of (THA)PF6 to the toluene phase facilitated electron transfer between a hydrophobic redox probe trapped within the droplet and an electrode in the aqueous phase []. This suggests that (THA)PF6 facilitated ion transfer across the toluene/water interface, enabling charge balance and facilitating the electrochemical reaction.

Q3: Are there any environmental concerns regarding the use of quaternary ammonium salts like (THA)PF6?

A4: While the provided research doesn't directly address the environmental impact of (THA)PF6, one study investigated the effects of related quaternary ammonium salts with the [PF6] anion on soil properties and enzymatic activity []. The study found that these salts could increase fluoride content in the soil and impact the activity of various soil enzymes, suggesting potential ecological implications []. This highlights the importance of considering the environmental fate and potential effects of such compounds.

Q4: Where can I find more information about analytical methods used to study (THA)PF6 and related compounds?

A5: The provided research articles primarily utilize electrochemical techniques, such as voltammetry, to investigate (THA)PF6 and its behavior in various systems [, , ]. For detailed information on the specific methodologies and instrumentation employed, refer to the materials and methods sections within each publication. Additionally, exploring literature on electrochemical analysis techniques, particularly those focusing on non-aqueous and supercritical fluid media, can provide valuable insights into the characterization of (THA)PF6.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol](/img/structure/B9039.png)

![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)